molecular formula C29H25N3O2S2 B15010443 2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B15010443
M. Wt: 511.7 g/mol
InChI Key: XEEPNILCFIUDED-UHFFFAOYSA-N
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Description

2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes naphthalene, benzothiazole, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalen-1-yl acetamide and benzothiazole derivatives. These intermediates are then subjected to various reaction conditions, including amide bond formation, sulfonation, and acetylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetamide: A simpler analog with similar structural features.

    N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE: Another related compound with a naphthalene moiety.

Uniqueness

2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of naphthalene, benzothiazole, and phenylethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C29H25N3O2S2

Molecular Weight

511.7 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C29H25N3O2S2/c33-27(17-22-11-6-10-21-9-4-5-12-24(21)22)31-23-13-14-25-26(18-23)36-29(32-25)35-19-28(34)30-16-15-20-7-2-1-3-8-20/h1-14,18H,15-17,19H2,(H,30,34)(H,31,33)

InChI Key

XEEPNILCFIUDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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